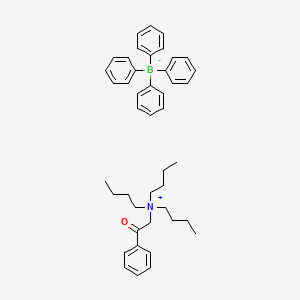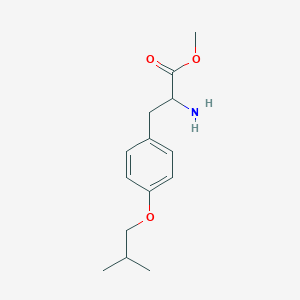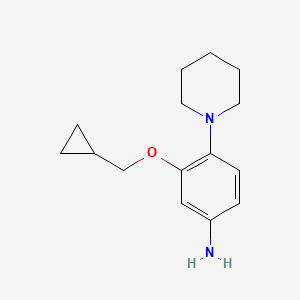
Tetrachlorostannane;triphenylphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique combination of tin and triphenylphosphine, which imparts distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorostannane;triphenylphosphanium typically involves the reaction of tin tetrachloride (SnCl₄) with triphenylphosphine (PPh₃). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+PPh3→SnCl4(PPh3)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
化学反応の分析
Types of Reactions: Tetrachlorostannane;triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.
科学的研究の応用
Tetrachlorostannane;triphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: It is employed in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Tetrachlorostannane;triphenylphosphanium involves its interaction with cellular components. The compound can target mitochondria, leading to disruption of mitochondrial function and induction of apoptosis in cancer cells . The triphenylphosphine moiety facilitates its accumulation in mitochondria, enhancing its biological activity.
類似化合物との比較
- Tetrachlorostannane;triphenylphosphine oxide
- Tetrachlorostannane;triphenylphosphine sulfide
Comparison: Tetrachlorostannane;triphenylphosphanium is unique due to its specific combination of tin and triphenylphosphine, which imparts distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced mitochondrial targeting and potential anticancer properties .
特性
CAS番号 |
17668-10-9 |
|---|---|
分子式 |
C18H16Cl4PSn+ |
分子量 |
523.8 g/mol |
IUPAC名 |
tetrachlorostannane;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.4ClH.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h1-15H;4*1H;/q;;;;;+4/p-3 |
InChIキー |
PJJSBZYLNGNKJA-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


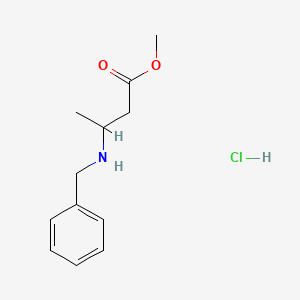


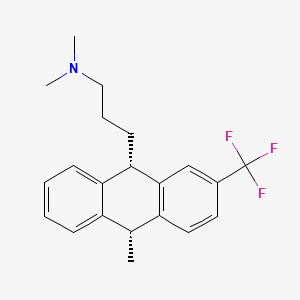
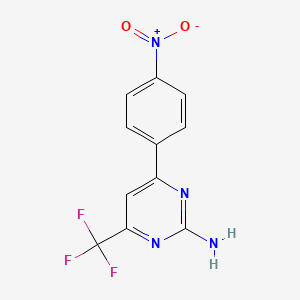
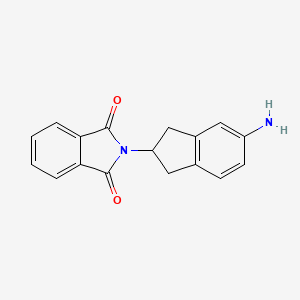
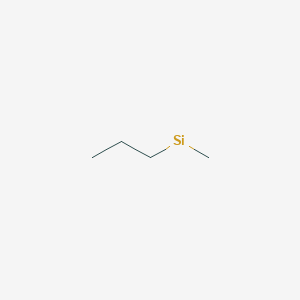

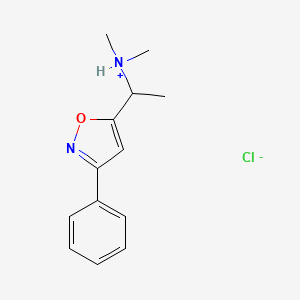
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
